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  • Product: 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
  • CAS: 887139-06-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of the novel compound 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine . As a substituted benzylamine derivative, this molecule holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of new therapeutic agents. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in chemical research and development.

Introduction and Significance

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a secondary amine featuring a benzene ring substituted with both a bromine and a fluorine atom. This unique combination of functional groups makes it an intriguing candidate for further chemical exploration. The presence of the halogen atoms provides handles for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Furthermore, the fluorine atom can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The N-methylmethanamine moiety is a common feature in many biologically active compounds, contributing to their pharmacological profiles.

Given the limited availability of public data on this specific compound, this guide will provide a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and data from analogous structures.

Proposed Synthesis: Reductive Amination

The most logical and efficient synthetic route to 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is through the reductive amination of 4-bromo-2-fluorobenzaldehyde with methylamine.[1][2] This widely used method involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-bromo-2-fluorobenzaldehyde 4-bromo-2-fluorobenzaldehyde Imine Formation Imine Formation 4-bromo-2-fluorobenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Imine 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine Reduction->1-(4-bromo-2-fluorophenyl)-N-methylmethanamine Sodium Borohydride

Caption: Proposed synthesis workflow for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

Experimental Protocol

Materials:

  • 4-bromo-2-fluorobenzaldehyde

  • Methylamine (40% in water or 2M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine (1.2 eq) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: After the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ will reduce the imine to the desired secondary amine.[1][2]

  • Quenching and Work-up: Once the reduction is complete (as monitored by TLC), slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3]

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable solvent for both the aldehyde and the amine, and it is compatible with sodium borohydride.

  • Excess Methylamine: A slight excess of methylamine is used to drive the imine formation equilibrium towards the product.

  • Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that efficiently reduces imines without affecting the aromatic ring or the halogen substituents.[1][2][4]

  • Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any acidic impurities and residual water-soluble byproducts.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

PropertyValueSource
CAS Number 887139-06-2BLDpharm[2]
Molecular Formula C₈H₉BrFNBLDpharm[2]
Molecular Weight 218.07 g/mol BLDpharm[2]
Appearance Predicted: Colorless to pale yellow liquidBased on N-methylbenzylamine[5][6]
Boiling Point Predicted: >200 °CBased on similar structures
Solubility Predicted: Soluble in common organic solvents (DCM, EtOAc, MeOH)Chemical principles
Storage 2-8°C, inert atmosphere, keep in dark placeBLDpharm[2]

Analytical and Spectroscopic Characterization

The following are the expected analytical and spectroscopic data for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, based on its structure and data from analogous compounds such as N-methylbenzylamine.[5][7]

Caption: Chemical structure of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

Technique Expected Data
¹H NMR * Aromatic Protons (Ar-H): 3H, multiplet, ~7.0-7.5 ppm. The fluorine and bromine substituents will influence the chemical shifts and coupling patterns.
  • Benzylic Protons (-CH₂-N): 2H, singlet or doublet (if coupled to N-H), ~3.7 ppm.[5]

  • N-Methyl Protons (-N-CH₃): 3H, singlet, ~2.4 ppm.[5]

  • Amine Proton (-NH-): 1H, broad singlet, variable chemical shift (~1.5-2.5 ppm).[8] | | ¹³C NMR | * Aromatic Carbons: ~115-160 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling.

  • Benzylic Carbon (-CH₂-N): ~50-56 ppm.[5]

  • N-Methyl Carbon (-N-CH₃): ~30-36 ppm.[5] | | FTIR | * N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹, characteristic of a secondary amine.[9][10]

  • C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): ~2800-3000 cm⁻¹.

  • C=C Stretch (Aromatic): ~1450-1600 cm⁻¹.

  • C-N Stretch: ~1020-1250 cm⁻¹.[9]

  • C-F Stretch: ~1000-1350 cm⁻¹.

  • C-Br Stretch: ~500-600 cm⁻¹. | | Mass Spec. | * Molecular Ion (M⁺): Expected at m/z 217 and 219 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.[11][12]

  • Major Fragments: Fragmentation will likely involve the loss of the methyl group (M-15) and the benzylic cleavage to form the bromofluorotropylium ion. |

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine. Aromatic amines, in general, should be handled with care as they can be toxic.[13]

  • GHS Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed, in contact with skin, and if inhaled. It may also cause skin and eye irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2]

Conclusion

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its synthesis, physicochemical properties, and analytical characteristics. The detailed protocols and expected data serve as a valuable starting point for researchers looking to synthesize and utilize this novel molecule. As with any new compound, experimental verification of the data presented here is crucial for its successful application in research and development.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7669, N-Methylbenzylamine. [Link]

  • FooDB. Showing Compound N-Methylbenzylamine (FDB012647). [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • PubMed. The impact of aromatic amines on the environment: risks and damages. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Google Patents.
  • ResearchGate. 13C NMR spectrums for the reaction of benzylamine (4) with 13C-labeled CO2 in DMSO (bottom) and DMF (top). [Link]

  • ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

  • University of Calgary. IR: amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by imine reduction. [Link]

  • Lead Sciences. 1-(2-Bromo-4-fluorophenyl)-N-methylmethanamine. [Link]

  • ResearchGate. The impact of aromatic amines on the environment: risks and damages. [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Link]

  • Lambda Geeks. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • MDAT. N-Methylbenzylamine. [Link]

  • RPS. Amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • University of Rochester. Workup: Amines. [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]

  • Rawsource. What are Amines? Structure, Types, Applications, and Safety. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Reddit. Amine workup. [Link]

  • Wikipedia. Benzylamine. [Link]

  • YouTube. Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

Exploratory

The Architectural Versatility of Substituted N-Methylmethanamine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Unseen Scaffolding of Modern Therapeutics In the intricate world of medicinal chemistry, the discovery of novel molecular scaffolds is a cornerstone of innovation.[1] These core structures are the canvases...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of medicinal chemistry, the discovery of novel molecular scaffolds is a cornerstone of innovation.[1] These core structures are the canvases upon which we, as scientists, paint the functionalities that combat disease. Among the myriad of molecular frameworks, substituted N-methylmethanamine derivatives have emerged as a class of compounds with remarkable versatility and significant therapeutic potential. Their structural simplicity belies a profound capacity for modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, characterization, and application of these pivotal derivatives. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the "why" that drives the "how" in the development of novel therapeutics based on this privileged scaffold.

The N-Methylmethanamine Core: A Foundation for Diversity

The N-methylmethanamine scaffold, at its heart, is a simple yet potent building block. The presence of a secondary amine provides a reactive handle for a multitude of chemical transformations, enabling the introduction of diverse substituents. This inherent modifiability is a key reason for its prevalence in drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR). The N-methyl group itself can be advantageous, potentially enhancing metabolic stability and membrane permeability.[2]

Strategic Importance in Medicinal Chemistry

The strategic incorporation of the N-methylmethanamine moiety can profoundly influence a molecule's biological activity. N-methylated amines play a crucial role in modulating the biological and pharmaceutical properties of a wide range of molecules.[3] This is often attributed to several factors:

  • Enhanced Metabolic Stability: N-methylation can protect the amine from rapid metabolism by monoamine oxidases (MAOs) and other enzymes, prolonging the drug's half-life.[2]

  • Improved Pharmacokinetics: The lipophilicity introduced by the methyl group can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.[2]

  • Receptor Interaction: The steric and electronic properties of the N-methyl group can influence how a ligand binds to its target receptor, potentially increasing affinity and selectivity.

The following diagram illustrates the core N-methylmethanamine scaffold and highlights its key features for chemical modification.

N_Methylmethanamine_Scaffold cluster_core N-Methylmethanamine Core cluster_properties Key Physicochemical Properties N N H H N->H Secondary Amine (Reactive Site) CH3_N CH3 N->CH3_N N-Methyl Group CH2 CH2 N->CH2 Reactivity Reactivity N->Reactivity R R (Substituent) CH2->R Point of Substitution Lipophilicity Lipophilicity R->Lipophilicity Basicity Basicity (pKa) R->Basicity

Caption: Core structure and key properties of the N-methylmethanamine scaffold.

Synthetic Strategies: Building the Molecular Architecture

The synthesis of substituted N-methylmethanamine derivatives can be achieved through various routes, with the choice of method often dictated by the nature of the desired substituents and the overall complexity of the target molecule. Reductive amination stands out as a widely employed and versatile strategy.[3]

Reductive Amination: A Workhorse Reaction

Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[4] In the context of N-methylmethanamine derivatives, this typically involves reacting a suitable aldehyde with N-methylmethanamine.

A general workflow for reductive amination is depicted below:

Reductive_Amination_Workflow Start Starting Materials: - Aldehyde (R-CHO) - N-Methylmethanamine (CH3NHCH3) Reaction Imine Formation Start->Reaction Reduction Reduction Reaction->Reduction Reducing Agent (e.g., NaBH(OAc)3) Product Substituted N-Methylmethanamine Derivative Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of N-methylmethanamine derivatives via reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-N-methylmethanamine

This protocol provides a practical example of reductive amination.

  • Reaction Setup: To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane, 0.1 M) is added N-methylmethanamine (1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-N-methylmethanamine.

Alternative Synthetic Routes

While reductive amination is prevalent, other methods offer unique advantages for specific applications. For instance, the reaction of an amine with an alkyl halide (N-alkylation) can be employed, although this can sometimes lead to over-alkylation. Another approach involves the reaction of an imidazole nucleus with ethylchloroacetate to form an imidazole ester, which can then be reacted with various amines to yield N-substituted imidazole derivatives.[5]

Characterization and Purity Assessment: Ensuring a Solid Foundation

The unambiguous characterization and determination of purity are critical steps in the development of any new chemical entity. A combination of spectroscopic and chromatographic techniques is typically employed.[6]

Technique Purpose Key Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra provide information on the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.[7]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Provides the molecular ion peak corresponding to the mass of the synthesized compound.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C-N, and other functional groups confirm the presence of key structural motifs.[5]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single, sharp peak indicates a high degree of purity. The retention time is a characteristic property of the compound under specific conditions.[6]
Thin-Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.Used to track the progress of a reaction and to get a quick indication of the purity of the product.[6]

Pharmacological Applications: From Bench to Bedside

Substituted N-methylmethanamine derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Neurodegenerative Diseases: Targeting Cholinesterases

In the context of Alzheimer's disease, N-methylated derivatives of norbelladine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] Notably, N-methylation was found to enhance the inhibition of butyrylcholinesterase, suggesting a potential therapeutic avenue for this devastating disease.[7]

Central Nervous System Disorders: Modulating Neurotransmitter Transporters

The N-methyl amine group is a key feature in many centrally acting drugs. For example, derivatives of fluoxetine with substitutions on the N-methyl amine group have been investigated as potent dopamine transporter (DAT) inhibitors.[8] This highlights the potential of this scaffold in developing treatments for conditions like depression and substance abuse disorders.[8]

The following diagram illustrates the interaction of an N-methylmethanamine derivative with a hypothetical receptor, showcasing the importance of substituent R in achieving specific binding.

Receptor_Interaction cluster_receptor Receptor Binding Pocket cluster_ligand N-Methylmethanamine Derivative Receptor Receptor BindingSite1 Hydrophobic Pocket BindingSite2 Hydrogen Bond Acceptor BindingSite3 Ionic Interaction Site N N+ N->BindingSite3 Ionic Bond CH3 CH3 N->CH3 R R (Substituent) N->R R->BindingSite1 Hydrophobic Interaction R_H_donor R_H_donor->BindingSite2 Hydrogen Bond

Caption: Schematic of a substituted N-methylmethanamine derivative interacting with a receptor.

Antimicrobial and Antiviral Activity

The N-methylmethanamine scaffold has also been incorporated into molecules with antimicrobial and antiviral properties. For instance, certain N-substituted imidazole derivatives have been synthesized and shown to possess antimicrobial activity.[5] Furthermore, studies on norbelladine derivatives have explored their antiviral properties against viruses such as human coronavirus and dengue virus.[7]

Future Perspectives and Conclusion

The journey from a simple chemical scaffold to a life-saving therapeutic is long and arduous. However, the inherent versatility of substituted N-methylmethanamine derivatives makes them a particularly promising starting point for this journey. Their ease of synthesis, coupled with the profound impact of substitution on their pharmacological properties, ensures their continued relevance in the field of drug discovery.

Future research will undoubtedly focus on exploring novel substitutions, developing more efficient and stereoselective synthetic methodologies, and elucidating the precise molecular mechanisms through which these derivatives exert their biological effects. The integration of computational modeling and high-throughput screening will further accelerate the discovery of new lead compounds based on this remarkable scaffold.

References

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). ResearchGate. [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... (n.d.). ResearchGate. [Link]

  • Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. (2022). MDPI. [Link]

  • Synthesis of N-Containing Derivatives of the Furanocoumarin Peucenidin. Sedative Activity of the 9-(Dimethylaminomethyl) Derivative of 8,9-Dihydrofuranocoumarin. (2025). ResearchGate. [Link]

  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. (n.d.). Journal of Neural Transmission. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. (2022). RSC Medicinal Chemistry. [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2025). ADMET and DMPK. [Link]

  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (2016). Molecules. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (2018). ResearchGate. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. (2012). ResearchGate. [Link]

Sources

Foundational

The Halogenated Benzylamine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The introduction of halogen atoms into molecular scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The introduction of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, a strategic decision that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the myriad of molecular frameworks, the benzylamine motif stands out for its prevalence in biologically active molecules and its synthetic accessibility. The convergence of these two features—halogenation and the benzylamine core—has given rise to a class of compounds with remarkable versatility and significance in drug discovery. This technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted applications of halogenated benzylamines. We will delve into the mechanistic underpinnings of their biological activity, dissect structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to be a valuable resource for researchers and professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and practical insights into this pivotal chemical class.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of halogenated organic compounds in science began with their synthesis in the 19th century, but their profound impact on human health and industry wasn't realized until the 20th century.[1][2] The discovery of the insecticidal properties of DDT in 1939 marked a turning point, showcasing the dramatic effect that halogenation could have on a molecule's biological activity.[2] This discovery ushered in an era of exploration into halogenated compounds for various applications, including pharmaceuticals.

While the early focus was on agrochemicals and industrial materials, the unique properties conferred by halogens—such as increased metabolic stability, enhanced membrane permeability, and the ability to form specific interactions with biological targets—did not go unnoticed by medicinal chemists.[3] The benzylamine scaffold itself is a recurring motif in numerous natural products and synthetic drugs, valued for its role as a key pharmacophore and its utility as a synthetic intermediate.[4][5]

The deliberate incorporation of halogens into the benzylamine framework represents a logical progression in drug design. Early examples of halogenated benzylamines can be found in the patent literature from the mid-20th century, where they were investigated for a range of pharmacological activities, including secretolytic, cough-suppressing, and monoamine oxidase-inhibiting properties.[6] These early explorations laid the groundwork for the more systematic and mechanistically driven research that has solidified the importance of halogenated benzylamines in contemporary drug discovery.

Synthesis of Halogenated Benzylamines: Key Methodologies

The synthetic accessibility of halogenated benzylamines is a key factor driving their widespread use in research. Several robust methods have been developed for their preparation, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Halogenated Benzaldehydes

A common and versatile method for the synthesis of halogenated benzylamines is the reductive amination of the corresponding halogenated benzaldehydes. This two-step, one-pot procedure involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction to the desired benzylamine.

Experimental Protocol: Synthesis of a Halogenated Benzylamine via Reductive Amination [7]

  • Reaction Setup: To a solution of a halogen-substituted benzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired amine (1.0-1.2 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired halogenated benzylamine.

Reduction of Halogenated Benzonitriles

Another widely employed method for the synthesis of primary halogenated benzylamines is the reduction of the corresponding halogenated benzonitriles. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common industrial approach.

Experimental Protocol: Synthesis of a Halogenated Benzylamine via Hydrogenation of a Benzonitrile [8]

  • Catalyst Preparation: A suitable hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added to a pressure-resistant reaction vessel.

  • Reaction Mixture: The halogenated benzonitrile is dissolved in a suitable solvent (e.g., an alcohol) and added to the reaction vessel. Anhydrous ammonia is often added to suppress the formation of secondary and tertiary amine byproducts.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-15 Kg/cm²). The reaction mixture is heated (e.g., 60-80 °C) and agitated until the uptake of hydrogen ceases.

  • Work-up and Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude halogenated benzylamine can be purified by distillation or crystallization.[8]

Diagram: Synthetic Routes to Halogenated Benzylamines

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Halogenated Benzaldehyde Halogenated Benzaldehyde Reductive Amination Reductive Amination Halogenated Benzaldehyde->Reductive Amination Amine Amine Amine->Reductive Amination Halogenated Benzonitrile Halogenated Benzonitrile Catalytic Hydrogenation Catalytic Hydrogenation Halogenated Benzonitrile->Catalytic Hydrogenation Halogenated Benzylamine Halogenated Benzylamine Reductive Amination->Halogenated Benzylamine Catalytic Hydrogenation->Halogenated Benzylamine

Caption: Key synthetic pathways to halogenated benzylamines.

The Significance of Halogenated Benzylamines in Drug Discovery

The incorporation of halogens into the benzylamine scaffold has proven to be a fruitful strategy in the development of new therapeutic agents across a range of disease areas. The unique physicochemical properties of halogens allow for the fine-tuning of a molecule's biological activity, metabolic stability, and target engagement.

Anticancer Agents

Halogenated benzylamines have emerged as a promising class of compounds in the search for novel anticancer therapies. The presence of halogens can enhance the cytotoxic activity of the parent molecule through various mechanisms, including improved binding to target proteins and altered electronic properties that can influence reactivity.

One notable example is the investigation of halogenated chalcones and flavonols, which have demonstrated superior anticancer activity compared to the natural flavonol quercetin.[9] Studies have shown that the antiproliferative activity of these halogenated derivatives increases as the substituent on the B-ring is varied from fluorine to chlorine and then to bromine.[9] Furthermore, the position of the halogen has a significant impact, with 3-substitution being more effective for chalcones and 4-substitution for flavonols in enhancing anticancer activity.[9]

Table 1: Anticancer Activity of Halogenated Benzylamine Derivatives

Compound IDHalogen SubstituentPositionCancer Cell LineIC₅₀ (µM)Reference
3p Bromo3HCT1161.2[9]
4o Bromo4HCT1160.8[9]
Quercetin --HCT116>100[9]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [10]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated benzylamine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Halogenation has been shown to be a valuable strategy in enhancing the potency of antimicrobial compounds.

A series of novel benzylamines synthesized by reductive amination from halogen-substituted benzyloxybenzaldehyde derivatives have demonstrated promising antimycotic activity.[7] The activity of these compounds was evaluated against the yeast Yarrowia lipolytica and pathogenic Candida species.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [11][12][13]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The halogenated benzylamine compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Active Agents

The ability of halogenated benzylamines to cross the blood-brain barrier and interact with CNS targets has made them a valuable scaffold in neuropharmacology. Their applications range from potential treatments for psychiatric disorders to neurological diseases.

For example, certain sulphonamide derivatives of benzylamine have been investigated for their high affinity for 5-HT₆ receptors, suggesting their potential use in the treatment of CNS diseases.[8]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of halogenated benzylamines is intricately linked to the nature, position, and number of halogen substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

The Role of Halogen Bonding

A key mechanistic principle underlying the enhanced activity of many halogenated compounds is the phenomenon of halogen bonding.[14][15] This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a biological target.[14] The strength of this interaction is influenced by the polarizability of the halogen, following the trend I > Br > Cl > F.

This directed interaction can significantly contribute to the binding affinity and selectivity of a ligand for its target protein. The ability to form halogen bonds allows for a more precise and stable orientation of the drug molecule within the binding pocket, leading to enhanced biological activity.

Diagram: Halogen Bonding Interaction

Caption: Schematic of a halogen bond between a halogenated ligand and a biological target.

Impact on Physicochemical Properties

Beyond halogen bonding, the introduction of halogens can modulate a range of physicochemical properties that are critical for drug efficacy:

  • Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The presence of a halogen atom at a metabolically susceptible position can block enzymatic degradation, thereby increasing the half-life of the drug.[16]

  • Acidity/Basicity: The electron-withdrawing nature of halogens can influence the pKa of nearby functional groups, which can affect the ionization state of the molecule and its interaction with biological targets.

Future Perspectives

The halogenated benzylamine scaffold continues to be a fertile ground for drug discovery. The growing understanding of the nuanced roles of halogenation in molecular recognition, coupled with advances in synthetic chemistry, will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles.

Future research in this area will likely focus on:

  • Exploring a wider range of halogenation patterns: The use of less common halogens like iodine and the strategic placement of multiple halogens could lead to compounds with unique biological activities.

  • Rational design based on structural biology: As more crystal structures of drug-target complexes become available, the rational design of halogenated benzylamines that form specific halogen bonds will become increasingly powerful.

  • Application in new therapeutic areas: The versatility of the halogenated benzylamine scaffold suggests that its application could be extended to a wider range of diseases, including viral infections and inflammatory disorders.

References

  • Perspective on halogenated organic compounds. (2023). PubMed. [Link]

  • Perspective on halogenated organic compounds. (2023). PubMed Central. [Link]

  • A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile. (2018).
  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (2021). PubMed Central. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. [Link]

  • Process for preparation of halogenated benzylamine and intermediates therof. (2021).
  • Novel amino halo-benzylamines. (1967).
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2020). PubMed Central. [Link]

  • In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. (2013). National Institutes of Health. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). PubMed. [Link]

  • Benzylamines. (2022). Organic Chemistry Portal. [Link]

  • Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. (2024). MDPI. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). PubMed Central. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]

  • Benzylamine. (2023). PubChem. [Link]

  • Synthesis of benzylic amines. (2022). Organic Chemistry Portal. [Link]

  • Advances in the Study of Halogenated Natural Products. (2025). ResearchGate. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed Central. [Link]

  • Benzylamine. (2023). Wikipedia. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). Routledge. [Link]

  • Feature Reviews in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. (2018). PubMed. [Link]

  • Preparation of benzylamine. (2023). PrepChem.com. [Link]

  • Halogenase engineering and its utility in medicinal chemistry. (2018). PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. [Link]

  • Degradation of benzylamines during chlorination and chloramination. (2019). RSC Publishing. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a substituted benzylam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry. Its halogenated phenyl ring and secondary amine moiety offer multiple points for synthetic modification, making it a key intermediate in the synthesis of complex pharmaceutical agents.

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from close structural analogs, primarily N-methylbenzylamine, to present a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the critical information needed for compound identification, purity assessment, and further synthetic planning.

Molecular Structure and Key Features

The structure of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is characterized by a disubstituted aromatic ring attached to an N-methylated aminomethyl group. The electronic environment of the molecule is significantly influenced by the electron-withdrawing nature of the fluorine and bromine atoms, which in turn affects the chemical shifts and coupling constants observed in NMR spectroscopy.

Caption: Molecular structure of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the analysis of N-methylbenzylamine and the known substituent effects of fluorine and bromine.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will be complex due to the substitution pattern and the presence of H-F coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (H-3)~ 7.4Doublet of doublets (dd)JH-H ≈ 8.5, JH-F ≈ 10
Ar-H (H-5)~ 7.2Doublet of doublets (dd)JH-H ≈ 8.5, JH-H ≈ 2.0
Ar-H (H-6)~ 7.1Triplet (t)JH-H ≈ 8.5
CH₂ (Benzylic)~ 3.7Singlet (s)-
NH~ 1.5 - 2.5Broad singlet (br s)-
N-CH₃~ 2.4Singlet (s)-

Rationale for Predictions:

  • Aromatic Protons (H-3, H-5, H-6): The fluorine atom at position 2 will cause a downfield shift for the adjacent proton H-3 and will introduce a significant ortho H-F coupling (~10 Hz). The bromine at position 4 will also influence the chemical shifts of the neighboring protons.

  • Benzylic Protons (CH₂): In the reference compound, N-methylbenzylamine, the benzylic CH₂ protons appear around 3.74 ppm.[1] This chemical shift is expected to be similar in the target molecule.

  • N-CH₃ Protons: The N-methyl protons in N-methylbenzylamine are observed at approximately 2.44 ppm.[1] This is a characteristic region for N-methyl groups in benzylamines.

  • NH Proton: The NH proton signal is typically broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atoms in the aromatic ring will show splitting due to C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-F (C-2)~ 160Large (¹JC-F ≈ 245 Hz)
C-Br (C-4)~ 120Small (³JC-F ≈ 4 Hz)
C-CH₂ (C-1)~ 130Medium (²JC-F ≈ 15 Hz)
C-H (C-6)~ 129Small (³JC-F ≈ 5 Hz)
C-H (C-5)~ 128Small (⁴JC-F ≈ 2 Hz)
C-H (C-3)~ 118Medium (²JC-F ≈ 20 Hz)
CH₂ (Benzylic)~ 56-
N-CH₃~ 36-

Rationale for Predictions:

  • Aromatic Carbons: The carbon directly attached to the fluorine atom (C-2) will be significantly downfield and will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.

  • Aliphatic Carbons: Based on N-methylbenzylamine, the benzylic CH₂ carbon is expected around 56 ppm and the N-CH₃ carbon around 36 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is expected to show characteristic absorptions for the N-H, C-H, C-N, and C-X (C-F, C-Br) bonds.

Wavenumber (cm⁻¹) Vibration Intensity
3300 - 3500N-H stretch (secondary amine)Weak to medium, broad
3000 - 3100Aromatic C-H stretchMedium
2800 - 3000Aliphatic C-H stretch (CH₂, CH₃)Medium
1550 - 1650N-H bendMedium
1450 - 1600Aromatic C=C stretchMedium to strong
1250 - 1350C-N stretchMedium
1000 - 1250C-F stretchStrong
500 - 600C-Br stretchMedium to strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 217 and 219, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragments:

    • m/z 173/175: Loss of the N-methylamino group (•CH₂NHCH₃).

    • m/z 44: The iminium ion [CH₂=NHCH₃]⁺ resulting from benzylic cleavage, which is a very common and often base peak in benzylamines.

Figure 2: Proposed MS Fragmentation Pathway M [M]⁺˙ m/z 217/219 F1 [M - CH₂NHCH₃]⁺ m/z 173/175 M->F1 Benzylic Cleavage F2 [CH₂=NHCH₃]⁺ m/z 44 M->F2 Benzylic Cleavage

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for compounds similar to 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

NMR Spectroscopy Protocol

Figure 3: NMR Workflow A Sample Preparation: Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube. A->B C Instrument Setup: Place the tube in the spectrometer. Lock, tune, and shim the instrument. B->C D ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Set appropriate spectral width, number of scans, and relaxation delay. C->D E ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required. C->E F Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale. D->F E->F

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures including locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Background: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopy and comparison with structural analogs, offers a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols outline the standard procedures for obtaining high-quality experimental data, which will be essential for confirming these predictions and advancing research in which this compound plays a role.

References

  • Lead Sciences. (n.d.). 1-(2-Bromo-4-fluorophenyl)-N-methylmethanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7669, N-Methylbenzylamine. Retrieved from [Link]

  • ATB. (n.d.). N-Methylbenzylamine | C7H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). N-Methylbenzylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed synthesis of N-aryl-N-methylmethanamines

An Application Guide to the Palladium-Catalyzed Synthesis of N-Aryl-N-Methylmethanamines Abstract This technical guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-aryl-N-methylmethanamines,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Synthesis of N-Aryl-N-Methylmethanamines

Abstract

This technical guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-aryl-N-methylmethanamines, a crucial structural motif in modern pharmaceuticals and advanced materials.[1][2] The primary focus is on the Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[3] This document elucidates the reaction mechanism, details the critical roles of catalysts, ligands, and reagents, and offers field-proven, step-by-step protocols. It is designed for researchers, chemists, and drug development professionals seeking to leverage this transformative methodology, providing both the fundamental principles and the practical guidance necessary for successful implementation and troubleshooting.

Introduction: The Significance of the N-Aryl Bond

The formation of the C-N bond is a cornerstone of organic synthesis, with N-aryl amines serving as fundamental building blocks in a vast array of functional molecules.[1] From blockbuster drugs to organic light-emitting diodes (OLEDs), the presence of an arylamine substructure often imparts critical biological activity or material properties. Historically, the synthesis of these compounds was hampered by harsh reaction conditions and limited substrate scope, often relying on methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, offering a mild, general, and highly efficient pathway to couple amines with aryl halides.[3][4] This guide focuses specifically on the synthesis of tertiary amines of the N-aryl-N-methylmethanamine type, providing the scientific rationale and practical protocols to empower researchers in their synthetic endeavors.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination operates via a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, which inserts into the carbon-halide bond of the aryl halide (Ar-X). This irreversible step forms a Pd(II) intermediate.[3][4]

  • Amine Coordination & Deprotonation : The secondary amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.[5]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Buchwald-Hartwig Catalytic Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 L-Pd(0) pdiia L-Pd(II)(Ar)(X) pd0->pdiia Oxidative Addition (Ar-X) product Ar-NR₂ + HX • Base pdiib [L-Pd(II)(Ar)(R₂NH)]+X- pdiia->pdiib Amine Coordination (R₂NH) pdiic L-Pd(II)(Ar)(NR₂) pdiib->pdiic Deprotonation (Base) pdiic->pd0 Reductive Elimination (Ar-NR₂) reagents Ar-X + R₂NH + Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Pillars of Success: Optimizing Reaction Parameters

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.[4] Each choice has a profound impact on reaction rate, yield, and substrate scope.

The Palladium Source: Precatalysts for Precision

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern protocols increasingly favor the use of well-defined precatalysts .[7] These are stable, air-tolerant Pd(II) complexes that are efficiently reduced to the active Pd(0) species under the reaction conditions.[7] Precatalysts offer superior reproducibility by ensuring a consistent palladium-to-ligand ratio and avoiding the unreliable formation of the active catalyst.[7][8]

The Ligand: The Key to Reactivity

The ligand is arguably the most critical variable. Its role is to stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[4] For coupling secondary amines like N-methylmethanamine, bulky and electron-rich phosphine ligands are essential.

  • Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos) : These ligands feature a sterically hindered biaryl backbone that creates a bulky coordination sphere around the palladium. This bulkiness promotes the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[4]

  • N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong sigma-donors that form very stable complexes with palladium, making them highly effective for activating less reactive aryl chlorides.[9]

The Base: The Proton Abstractor

A stoichiometric amount of base is required to deprotonate the amine, generating the nucleophilic amide that participates in the catalytic cycle.[6] The choice of base must be compatible with any sensitive functional groups on the substrates.

  • Strong, Non-nucleophilic Bases : Sodium tert-butoxide (NaOtBu) is the most common choice for its high basicity and efficacy.[10] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.[9]

  • Weaker Inorganic Bases : For substrates sensitive to strong alkoxides, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher reaction temperatures or longer reaction times.[5]

The Solvent: The Reaction Medium

The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Crucially, it must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.

  • Common Solvents : Aprotic, non-polar to moderately polar solvents are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[10]

  • Inhibitory Solvents : Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[10]

Application Protocol: Synthesis of N-Methyl-N-(p-tolyl)methanamine

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination reaction.

Safety Note: This procedure involves flammable solvents, strong bases, and potentially toxic reagents. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow start Start prep Prepare Reagents & Glassware (Oven-dry flask, degas solvent) start->prep inert Establish Inert Atmosphere (Purge flask with N₂/Ar) prep->inert add_solids Add Solids (Aryl halide, Pd precatalyst, ligand, base) inert->add_solids add_liquids Add Liquids (Solvent, amine) add_solids->add_liquids react Heat Reaction Mixture (Stir at specified temperature) add_liquids->react monitor Monitor Reaction (TLC, GC-MS) react->monitor monitor->react Incomplete quench Workup: Quench Reaction (Cool to RT, add water) monitor->quench Complete extract Extract Product (e.g., with Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry purify Purify Product (Column Chromatography) dry->purify end End: Characterize Product purify->end

Caption: General experimental workflow for palladium-catalyzed amination.

Materials and Equipment
  • Reagents : 4-Bromotoluene (1.0 mmol), N-methylmethanamine (as a solution, e.g., 2.0 M in THF, 1.2 mmol), RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), Sodium tert-butoxide (1.4 mmol).

  • Solvent : Anhydrous, degassed toluene (5 mL).

  • Equipment : Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon line, heating mantle or oil bath, syringes, needles, and standard laboratory glassware for workup and purification.

Step-by-Step Procedure
  • Inert Atmosphere Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the RuPhos Pd G3 precatalyst (16.9 mg), RuPhos ligand (18.6 mg), and sodium tert-butoxide (135 mg).

  • Seal and Purge : Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.

  • Add Reagents : Under a positive flow of the inert gas, add 4-bromotoluene (171 mg, 0.12 mL) and anhydrous, degassed toluene (5 mL) via syringe.

  • Add Amine : Add the solution of N-methylmethanamine in THF (0.6 mL of a 2.0 M solution) dropwise via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

  • Workup : Once the reaction is complete (as judged by the consumption of the starting aryl bromide), cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the pure N-methyl-N-(p-tolyl)methanamine.

Reaction Scope and Data

The Buchwald-Hartwig amination is notable for its broad scope. The following table summarizes representative examples, showcasing the versatility of the catalyst systems with various substrates.

EntryAryl HalideAminePd Source / LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotolueneN-Methylpiperazine(SIPr)Pd(methallyl)ClLHMDSTolueneRT80[11]
24-BromotolueneN-Boc-piperazine(SIPr)Pd(methallyl)ClLHMDSTolueneRT96[11]
34-Chloroanisole-tBuBrettPhos Pd G1KOH1,4-Dioxane/H₂O8085 (Phenol product)[12]
4ChlorobenzenePyrrolePd(dba)₂ / keYPhost-BuOLin-Heptane5081[13]

Note: Entry 3 describes a related hydroxylation reaction, demonstrating the versatility of the ligand systems for C-X bond formation.

Troubleshooting Common Issues

Even robust reactions can present challenges. Below is a guide to diagnosing and solving common problems.[8]

SymptomPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Poorly degassed solvent.3. Incorrect base or base is of poor quality.4. Aryl chloride substrate is too unreactive for the chosen ligand.1. Use a reliable precatalyst; ensure all manipulations are under a strict inert atmosphere.[8]2. Degas solvent thoroughly (e.g., sparge with argon for 30 min).3. Use freshly opened, high-purity base; consider a stronger base like LHMDS.[9]4. Switch to a more electron-rich, bulkier ligand (e.g., an NHC-based system or a more advanced Buchwald ligand).[13]
Formation of Side Products 1. Hydrodehalogenation (aryl halide is reduced).2. Beta-hydride elimination.[3]3. Catalyst poisoning (e.g., by sulfur-containing functional groups).[9]1. Ensure the system is rigorously anhydrous.2. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).3. Increase catalyst loading; some sulfur-containing substrates may require specialized conditions or are incompatible.[9]
Inconsistent Yields 1. Inconsistent quality of reagents (base, solvent).2. Inconsistent generation of active catalyst from Pd(0) or Pd(II) sources.1. Use high-purity, anhydrous reagents from reliable suppliers.2. Switch from in situ catalyst generation to a well-defined, commercially available precatalyst for superior reproducibility.[7]

Conclusion

The palladium-catalyzed synthesis of N-aryl-N-methylmethanamines via the Buchwald-Hartwig amination is a testament to the power of modern organometallic chemistry. By carefully selecting the catalyst, ligand, base, and solvent, researchers can construct valuable C-N bonds with high efficiency and broad functional group tolerance. The protocols and insights provided in this guide serve as a comprehensive resource for applying this essential transformation in drug discovery, materials science, and beyond.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). World Journal of Pharmaceutical and Medical Research. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. (2020). ACS Publications. [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. (2014). ACS Publications. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (n.d.). ResearchGate. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). S-Tech. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

Welcome to the technical support center for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental work. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary degradation pathways I should be concerned about for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine under typical laboratory conditions?

As a Senior Application Scientist, I advise considering three main degradation routes based on the compound's structure: oxidative degradation of the secondary amine, photolytic degradation of the bromoaromatic ring, and to a lesser extent, hydrolytic and thermal degradation.

The N-methylmethanamine moiety is susceptible to oxidation, potentially forming N-oxides or undergoing dealkylation.[1][2] The bromo-fluorophenyl group, particularly the carbon-bromine bond, can be labile under photolytic stress. The carbon-fluorine bond is generally strong and contributes to metabolic stability, making it less likely to degrade under mild conditions.[3][4][5]

To visualize the potential initial degradation points, consider the following diagram:

Caption: Initial degradation sites on 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

FAQ 2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

This is a common issue that often points to degradation. To systematically troubleshoot this, a forced degradation study is the recommended approach.[6][7][8] This involves subjecting your compound to a series of stress conditions to predict and identify potential degradation products.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use a mass spectrometer coupled with your HPLC (LC-MS) to get the mass-to-charge ratio (m/z) of the unknown peaks. This is crucial for preliminary identification.

  • Perform a Forced Degradation Study: This will help you correlate the appearance of the unknown peaks with specific stress conditions. A standard set of conditions is outlined in the protocol below.

  • Analyze the Results: Compare the chromatograms from the stressed samples to your control sample. The conditions that produce the same unknown peaks will indicate the degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of your compound.[9][10]

Stress ConditionReagent and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C for 24 hoursLimited degradation expected, but potential for minor hydrolysis.
Base Hydrolysis 0.1 M NaOH, 60°C for 24 hoursPotential for some degradation, though secondary amines are often stable.[11]
Oxidation 3% H₂O₂, room temperature for 24 hoursN-oxidation, dealkylation.[1][2]
Photolytic Solution exposed to UV light (e.g., 254 nm) for 24 hoursDe-bromination, formation of radical species.[12]
Thermal Solid or solution at 80°C for 48 hoursGenerally stable, but potential for minor degradation.[13]

Workflow for Forced Degradation Analysis:

cluster_stress Stress Conditions Start Prepare Stock Solution of Compound Control Control Sample (Unstressed) Start->Control Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidative Oxidative Stress (H₂O₂) Start->Oxidative Photolytic Photolytic Stress (UV Light) Start->Photolytic Thermal Thermal Stress (Heat) Start->Thermal Analysis Analyze all samples by LC-MS Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Compare Compare stressed samples to control Analysis->Compare Identify Identify and Characterize Degradants Compare->Identify End Determine Degradation Pathways Identify->End

Caption: Workflow for a comprehensive forced degradation study.

FAQ 3: What are the likely structures of the degradation products I might observe?

Based on the compound's functional groups, we can predict several potential degradation products.

  • Oxidative Degradation: The secondary amine is a prime target for oxidation. You may observe the formation of the corresponding N-oxide . Another possibility is N-dealkylation , leading to the formation of 1-(4-bromo-2-fluorophenyl)methanamine and formaldehyde.[2][14]

  • Photolytic Degradation: The carbon-bromine bond is weaker than the carbon-fluorine and carbon-hydrogen bonds on the aromatic ring, making it susceptible to photolytic cleavage. This can result in a de-brominated product, 1-(2-fluorophenyl)-N-methylmethanamine.

  • Hydrolytic Degradation: While generally stable, under harsh acidic or basic conditions, there's a small possibility of reactions involving the aromatic ring, though this is less common.

Proposed Degradation Pathways:

Parent 1-(4-bromo-2-fluorophenyl)- N-methylmethanamine N_Oxide N-oxide derivative Parent->N_Oxide Oxidation Dealkylated 1-(4-bromo-2-fluorophenyl)methanamine + Formaldehyde Parent->Dealkylated Oxidative Dealkylation Debrominated 1-(2-fluorophenyl)- N-methylmethanamine Parent->Debrominated Photolysis

Caption: Plausible degradation pathways for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

FAQ 4: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for accurately quantifying the active compound in the presence of its degradation products.[9][11][15] The key is to achieve baseline separation of the parent compound from all potential degradants.

Method Development Steps:

  • Generate Degradation Products: Perform a forced degradation study as described in FAQ 2 to create a mixture of the parent compound and its degradants.

  • Select an Appropriate Column: A C18 column is a good starting point for reverse-phase HPLC.[11][15]

  • Optimize the Mobile Phase:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

    • Adjust the gradient slope and organic modifier to improve the separation of peaks.

    • If co-elution occurs, consider using a different organic modifier (e.g., methanol) or a different pH for the aqueous phase.

  • Validate the Method: Once you have achieved adequate separation, validate the method according to ICH guidelines (Q2(R1)). This includes assessing specificity, linearity, accuracy, precision, and robustness.[15]

Example HPLC Method Parameters (Starting Point):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temp. 30°C

This method should be optimized to ensure all peaks are well-resolved.

References

  • Elucidating the pathways of degradation of denagliptin. (2010). Journal of Pharmaceutical Sciences. [Link]

  • Thermal degradation rates of different amines. (n.d.). ResearchGate. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). (2023). Research Journal of Pharmacy and Technology. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020). Pharmaceutics. [Link]

  • The role of fluorine in medicinal chemistry. (2022). Future Medicinal Chemistry. [Link]

  • Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. (n.d.). ResearchGate. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2024). Master Organic Chemistry. [Link]

  • Methods for the Determination of Phenolic Brominated Flame Retardants, and By-Products, Formulation Intermediates and Decomposition Products of Brominated Flame Retardants in Water. (2008). Journal of Chromatography A. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds. (2023). The Innovation. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky UKnowledge. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). Applied Microbiology and Biotechnology. [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. (n.d.). ResearchGate. [Link]

  • Photocatalytic Degradation of Organic Compounds on TiO 2 -Photocatalyst-Coated Concrete Surfaces. (n.d.). MDPI. [Link]

  • Forced degradation studies. (n.d.). ResearchGate. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Semantic Scholar. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. (n.d.). USGS Publications Warehouse. [Link]

  • Elucidation of fipronil photodegradation pathways. (2001). Journal of Agricultural and Food Chemistry. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]

  • Analytical Method Summaries. (n.d.). Eurofins. [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021). PLOS ONE. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology. [Link]

  • Degradation kinetics of fluvoxamine in buffer solutions: In silico ADMET profiling and Identification of degradation products by LC-MS/ESI. (2019). ResearchGate. [Link]

  • Oxidative degradation mechanisms for amines in flue gas capture. (n.d.). ResearchGate. [Link]

  • Forced degradation studies. (2016). MedCrave. [Link]

  • Thermal Degradation Behavior of Flame Retardant Melamine Derivative Hyperbranched Polyimide with Different Terminal Groups. (n.d.). ResearchGate. [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. (2024). LCGC International. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). Catalysts. [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). The University of Texas at Austin. [Link]

  • Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. [Link]mdpi.com/2673-4087/5/2/23)

Sources

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of Aryl Bromides

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful transformation for synthesizing arylamines. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your future reaction development.

Core Principles: Understanding the Engine of the Reaction

A successful troubleshooting strategy begins with a solid understanding of the reaction mechanism and the function of each component. The Buchwald-Hartwig amination is a complex catalytic process where seemingly minor changes can have a major impact on the outcome.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. A monoligated Pd(0) species is often the active catalyst that enters the cycle.[1]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [L-Pd(II)(Ar)(H2NR)]+Br- OA_Complex->Amine_Coord Amine Coordination (+ RNH2) Amido_Complex L-Pd(II)(Ar)(HNR) (Amido Complex) Amine_Coord->Amido_Complex Deprotonation (- H-Base+Br-) Amido_Complex->Pd0 Catalyst Regeneration Product Ar-NHR (Product) Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Components and Their Interplay

The success of a C-N coupling reaction depends on the harmonious interaction of four key components: the palladium source, the ligand, the base, and the solvent.[2]

Reaction Component Interplay Reaction C-N Coupling Outcome Pd_Source Palladium Source (Precatalyst vs In Situ) Pd_Source->Reaction Controls active catalyst formation Ligand Ligand (Sterics & Electronics) Ligand->Reaction Governs rate & selectivity Ligand->Pd_Source Stabilizes Pd(0) Base Base (Strength & Solubility) Base->Reaction Enables amine deprotonation Base->Ligand Can affect ligand Solvent Solvent (Polarity & Temp.) Solvent->Reaction Affects solubility & kinetics Solvent->Base Solubility

Caption: Interdependence of key components in the amination reaction.

Troubleshooting Guide & FAQs

Problem Area 1: Low or No Conversion
Q: My reaction shows no conversion of starting materials. What are the first things to check?

A: This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic system's activity. Before making drastic changes, perform these critical checks:

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive state. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen), and that your solvent was rigorously degassed. For best practice, use a glovebox for catalyst and ligand handling.

  • Reagent Quality:

    • Solvent: Anhydrous solvents are crucial. Water can interfere with the base and promote side reactions like aryl bromide hydrolysis. Use freshly distilled or commercially available anhydrous solvents.

    • Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Clumped or discolored base is a sign of degradation. Use a fresh bottle or a freshly opened container from a reliable supplier.

    • Amine: Ensure the purity of your amine. Impurities can sometimes act as catalyst poisons.

  • Catalyst Precursor/Ligand Integrity: Palladium precursors and phosphine-based ligands can degrade over time. If you suspect an issue, try a new batch or a different precatalyst. The formation of the active L-Pd(0) species from a Pd(II) source is a critical step that can fail if the reagents are compromised.[3]

Q: My yield is low, but I see some product. How can I improve it?

A: Partial conversion suggests the catalytic cycle is turning over, but is either slow, inefficient, or terminating prematurely. This is an optimization problem.

  • Ligand Choice is Paramount: The ligand is the most critical variable for success.[4] It stabilizes the palladium center, facilitates oxidative addition, and promotes the final reductive elimination step.[1][2] For aryl bromides, sterically hindered and electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) or chelating ligands (e.g., Xantphos) are often excellent starting points.[4][5] If one ligand gives a low yield, screening a panel of ligands with different steric and electronic properties is a highly effective strategy.

  • Re-evaluate the Base: The base's role is to deprotonate the amine, but its strength and solubility matter.[2] While NaOtBu is a common choice, it can be incompatible with base-sensitive functional groups.[6] Weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) may be more suitable for sensitive substrates, though they often require higher reaction temperatures.

  • Temperature and Reaction Time: Many aminations require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, cautiously increasing the heat can improve yields. Monitor the reaction over a time course (e.g., 2h, 6h, 24h) to determine if it has simply not reached completion.

  • Solvent Effects: The solvent must solubilize all components but also plays a role in the reaction kinetics.[7] Toluene and dioxane are common choices. For polar substrates, solvents like CPME or t-amyl alcohol might improve solubility and performance.[3]

Problem Area 2: Side Reactions and Impurities
Q: I'm observing significant hydrodehalogenation (Ar-Br → Ar-H). What causes this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This can occur through several pathways, often involving a β-hydride elimination from a palladium amido intermediate if the amine has β-hydrogens, or from reactions involving trace water or other proton sources.

  • Solution: Ensure strictly anhydrous conditions. If using an amine with β-hydrogens, consider switching to a ligand system known to suppress this pathway. Chelating bis(phosphine) ligands can sometimes minimize β-hydride elimination compared to monodentate ligands.[8]

Q: My primary amine is undergoing double arylation (R-NH₂ → R-N(Ar)₂). How can I favor mono-arylation?

A: The desired mono-arylated product is also an amine and can compete with the starting amine for the aryl bromide, leading to a tertiary amine byproduct. This is a classic selectivity challenge.[9]

  • Steric Hindrance is Key: The most effective strategy is to use a bulky phosphine ligand. The steric bulk around the palladium center hinders the approach of the already bulky secondary amine product, thus favoring the reaction with the smaller primary amine starting material.[5] Ligands like AdBrettPhos or tBuXPhos are designed for this purpose.

  • Stoichiometry: Using a slight excess of the primary amine can also help, but ligand choice is the more powerful tool.

Q: I'm seeing phenol (Ar-OH) or diaryl ether (Ar-O-Ar) byproducts. What's happening?

A: This indicates a competing C-O bond-forming reaction. This is particularly a risk when using hydroxide bases or when significant water is present in the reaction, as it can lead to the formation of palladium hydroxo complexes that intercept the catalytic cycle.[10]

  • Solution:

    • Rigorous Anhydrous Conditions: This is the first line of defense. Ensure your solvent and reagents are dry.

    • Avoid Hydroxide Bases: Unless specifically required by a specialized protocol, stick to non-hydroxide bases like alkoxides (NaOtBu), carbonates (Cs₂CO₃), or phosphates (K₃PO₄).

    • Ligand Choice: Certain ligands have been developed to suppress the formation of these byproducts by sterically shielding the palladium center from hydroxide coordination.[10]

Q: My amine has a β-hydrogen, and I'm getting imine and hydrodehalogenated arene as side products. How can I suppress β-hydride elimination?

A: When the intermediate palladium-amido complex contains a hydrogen on the carbon beta to the nitrogen, a process called β-hydride elimination can occur. This forms a palladium-hydride species (which can lead to hydrodehalogenation) and an imine (or enamine).[8]

  • Solution: This is a well-known decomposition pathway. The use of chelating bis(phosphine) ligands like BINAP or DPPF has been shown to minimize β-hydride elimination from the Pd(II)-amido complexes, favoring the desired reductive elimination step.[8] Increasing the reaction temperature can sometimes favor the desired coupling over this side reaction for certain substrates.[8]

Problem Area 3: Catalyst and Reagent Selection
Q: How do I choose the right palladium precursor and ligand for my specific substrates?

A: This choice is substrate-dependent.[5] While a universal catalyst does not exist, general guidelines can be established. Using a pre-formed, air-stable palladium precatalyst (like a G3 or G4 Buchwald precatalyst) is highly recommended. These complexes rapidly and reliably generate the active L-Pd(0) species upon exposure to a base, leading to more reproducible results than generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[3]

Substrate ChallengeRecommended Ligand Class (Examples)Rationale
General Aryl Bromides Biaryl Monophosphines (XPhos, RuPhos)Excellent general activity, good thermal stability.[4]
Primary Amines (Mono-arylation) Bulky Biaryl Phosphines (AdBrettPhos)Steric hindrance prevents over-arylation.[6]
Sterically Hindered Substrates Highly Bulky Ligands (tBuXPhos)The bulk accelerates the reductive elimination step.
Heterocyclic Substrates Specialized Ligands (e.g., cataCXium A)Can prevent catalyst inhibition by the heterocycle.
Suppressing β-Hydride Elimination Chelating Bis(phosphines) (BINAP, DPPF)The chelate effect disfavors the geometry required for elimination.[8]
Q: The choice of base seems critical. Which base should I use and why?

A: The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but compatible with the functional groups on your substrates.

BasepKa of Conj. AcidCommon Use & CharacteristicsDisadvantages
NaOtBu ~19The most common strong base. Allows for high reaction rates and low catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters, ketones).[6]
LHMDS ~26Strong, non-nucleophilic base. Useful for substrates with protic groups.Air-sensitive solid, can be incompatible with some groups at high temperatures.[6]
K₃PO₄ ~12.3Weaker base, excellent functional group tolerance.Often requires higher temperatures and longer reaction times.
Cs₂CO₃ ~10.3Mild base, good functional group tolerance. Economical.Can require higher catalyst loadings.[6]

Standard Operating Protocol

General Procedure for Palladium-Catalyzed Amination of an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Setup:

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the phosphine ligand (1-4 mol %), and the palladium precursor (0.5-2 mol %).

  • Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step.

  • Via syringe or in a glovebox, add the degassed solvent (e.g., toluene or dioxane, to make a ~0.1-0.5 M solution).

  • Add the amine (1.1-1.5 equiv). If the amine is a solid, it can be added in step 1.

  • Finally, add the base (1.4-2.0 equiv) under a positive pressure of inert gas.

  • Seal the vial (e.g., with a Teflon-lined cap) and place it in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).

Monitoring and Workup: 7. Stir the reaction for the designated time (e.g., 2-24 hours). Monitor progress by TLC, GC-MS, or LC-MS by taking a small aliquot, quenching it with water/EtOAc, and analyzing the organic layer. 8. Upon completion, cool the reaction to room temperature. 9. Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water. 10. Separate the layers. Extract the aqueous layer with the organic solvent. 11. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. 12. Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

If your reaction fails, a systematic approach is more effective than random changes.

Troubleshooting Workflow Start Reaction Issue: Low/No Yield or Side Products Check_Inert Step 1: Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Side_Products Observing Side Products? Start->Side_Products Rerun_Control Rerun with fresh, anhydrous reagents under strict inert conditions. Check_Inert->Rerun_Control Yes Screen_Ligands Step 2: Screen Ligands (Vary Sterics/Electronics) Check_Inert->Screen_Ligands No, setup was perfect Still_Fails Still Low Yield? Rerun_Control->Still_Fails Still_Fails->Screen_Ligands Yes Success Problem Solved Still_Fails->Success No Screen_Base Step 3: Screen Bases (e.g., NaOtBu vs. Cs2CO3) Screen_Ligands->Screen_Base Screen_Solvent Step 4: Change Solvent (e.g., Toluene vs. Dioxane) Screen_Base->Screen_Solvent Optimize_Temp Step 5: Optimize Temperature & Concentration Screen_Solvent->Optimize_Temp Optimize_Temp->Success Side_Products->Check_Inert No Analyze_Side Identify side product (e.g., Hydrodehalogenation, Double Arylation, Phenol) Side_Products->Analyze_Side Yes Select_Ligand Select ligand known to suppress specific side reaction. (See tables above) Analyze_Side->Select_Ligand Select_Ligand->Rerun_Control

Caption: A systematic workflow for troubleshooting amination reactions.

References

  • Choi, J., Kim, H. & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Juliá-Hernández, F., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Juliá-Hernández, F., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(3), 952-974. [Link]

  • Ghate, A. A., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au, 3(6), 425–436. [Link]

  • Malek, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1226-1262. [Link]

  • Wolfe, J. P. & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(26), 6054–6058. [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Magano, J. & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(7), 1156-1215. [Link]

  • Hartwig, J. F., et al. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society, 120(5), 827-838. [Link]

  • Fors, B. P., et al. (2012). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 14(17), 4414–4417. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Fors, B. P., et al. (2012). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Request PDF on ResearchGate. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 40(10), 5009-5020. [Link]

Sources

Troubleshooting

Minimizing impurity formation during the synthesis of substituted benzylamines

A Guide to Minimizing Impurity Formation Welcome, researchers and drug development professionals, to your dedicated resource for overcoming the challenges in substituted benzylamine synthesis. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurity Formation

Welcome, researchers and drug development professionals, to your dedicated resource for overcoming the challenges in substituted benzylamine synthesis. As a Senior Application Scientist, I understand that achieving high purity is paramount. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding benzylamine synthesis.

Q1: What is the most prevalent side reaction when synthesizing primary or secondary substituted benzylamines?

A1: The most common and often most challenging side reaction is over-alkylation . Since the newly formed primary or secondary amine product is often more nucleophilic than the starting amine (e.g., ammonia or another primary amine), it can react further with the electrophile (e.g., the aldehyde/ketone and reducing agent in reductive amination, or the benzyl halide) to form undesired secondary or tertiary amines.[1][2]

Q2: I'm performing a reductive amination. Which reducing agent is best to minimize side reactions?

A2: The choice of reducing agent is critical. For one-pot reductive aminations, a mild and selective reducing agent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent as it is highly selective for the reduction of the intermediate iminium ion over the starting aldehyde or ketone.[1][3] This minimizes the formation of the corresponding benzyl alcohol impurity. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[3][4] Standard sodium borohydride (NaBH₄) is less selective and can reduce the starting carbonyl, making it better suited for a two-step procedure where the imine is formed first.[5][6]

Q3: My final product is showing an unexpected dimer impurity. What could be the cause?

A3: Benzylamines, particularly the unsubstituted parent compound, can be susceptible to oxidation and subsequent condensation. This can lead to the formation of an imine dimer.[6] This is often observed in older samples or reactions exposed to air for extended periods. Purification via distillation or salt formation and recrystallization can often remove these impurities.[7]

Q4: Is there a method that completely avoids over-alkylation when synthesizing a primary benzylamine?

A4: Yes, the Gabriel Synthesis is a classical and highly effective method for preparing primary amines without the formation of secondary or tertiary amine byproducts.[3] The method utilizes potassium phthalimide as a protected nitrogen source. The bulky nature and reduced nucleophilicity of the alkylated phthalimide intermediate prevent subsequent alkylations.[8]

Section 2: Troubleshooting Guide: Reductive Amination

Reductive amination is a versatile and widely used method for synthesizing substituted benzylamines. However, its success hinges on carefully controlling the reaction conditions to suppress side reactions.

Problem 1: Low Yield of the Desired Amine and Presence of Benzyl Alcohol Impurity
  • Root Cause: The reducing agent is reducing the starting aldehyde or ketone before it can form the imine with the amine. This is common when using strong, unselective reducing agents like sodium borohydride in a one-pot reaction.

  • Troubleshooting Steps:

    • Change the Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the protonated imine (iminium ion).[1]

    • Adopt a Two-Step Procedure:

      • First, stir the aldehyde/ketone with the amine in a suitable solvent (e.g., methanol or an aprotic solvent with a drying agent like molecular sieves) to pre-form the imine.[5]

      • Monitor the reaction by TLC or GC-MS until the starting carbonyl is consumed.

      • Then, add the reducing agent (NaBH₄ can be used here effectively) at a controlled temperature (e.g., 0 °C).[5]

Problem 2: Significant Formation of Over-Alkylated Products (Secondary or Tertiary Amines)
  • Root Cause: The product amine is more nucleophilic than the starting amine and is competing for the carbonyl compound.

  • Troubleshooting Steps & Causality:

    • Adjust Stoichiometry: Use a large excess of the starting amine (if it is inexpensive and easily removable, like ammonia) to outcompete the product amine.[1] When synthesizing a secondary amine from a primary amine, using a slight excess (1.5-2 equivalents) of the primary amine can suppress the formation of the tertiary amine.[9]

    • Control the pH: The formation of the imine is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration step. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. Using a buffer, such as an acetic acid/triethylamine system, can help maintain the optimal pH.[2]

    • Employ a Stepwise Approach: As mentioned in Problem 1, forming the imine first and then adding the reducing agent can limit the time the product amine is exposed to the reaction conditions, thereby reducing the chance of a second alkylation.[5]

Diagram: Troubleshooting Workflow for Reductive Amination

G start Reaction Analysis: Low Yield or High Impurity impurity_type Identify Primary Impurity start->impurity_type alcohol Benzyl Alcohol Impurity impurity_type->alcohol Carbonyl Reduction over_alkylation Over-Alkylated Amine (Secondary/Tertiary) impurity_type->over_alkylation Product Reacts Further solution_alcohol1 Switch to Selective Reductant (e.g., NaBH(OAc)₃) alcohol->solution_alcohol1 solution_alcohol2 Use Two-Step Protocol: 1. Form Imine 2. Reduce alcohol->solution_alcohol2 solution_overalkylation1 Adjust Stoichiometry: Use Excess Starting Amine over_alkylation->solution_overalkylation1 solution_overalkylation2 Control pH: Use Weakly Acidic Buffer over_alkylation->solution_overalkylation2 solution_overalkylation3 Use Two-Step Protocol over_alkylation->solution_overalkylation3 end_node Optimized Reaction solution_alcohol1->end_node solution_alcohol2->end_node solution_overalkylation1->end_node solution_overalkylation2->end_node solution_overalkylation3->end_node

Caption: Troubleshooting workflow for common reductive amination issues.

Section 3: Experimental Protocols & Data

To provide a practical framework, here is a detailed protocol for the synthesis of a secondary benzylamine, optimized to minimize over-alkylation, based on the highly-cited work by Abdel-Magid et al.[5]

Protocol: Synthesis of N-Benzyl-4-methoxybenzylamine via Reductive Amination

Objective: To synthesize a secondary amine with minimal formation of the tertiary amine byproduct using a one-pot procedure with a selective reducing agent.

Materials:

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate for extraction

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxybenzaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (approx. 0.2 M concentration).

  • Add benzylamine (1.05 equiv) to the solution and stir for 20-30 minutes at room temperature. The slight excess of the primary amine helps to favor the formation of the desired secondary amine.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Note: The reaction is typically exothermic; for larger scales, portion-wise addition or cooling may be necessary.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation: Comparison of Reducing Agents in Reductive Amination

The following table summarizes the typical outcomes when using different reducing agents for the reaction of an aldehyde with a primary amine. This data highlights the importance of reagent selection for controlling selectivity.

Reducing AgentTypical ProcedureKey AdvantagePrimary Impurity ProfileReference
Sodium Borohydride (NaBH₄) Two-stepCost-effective, powerful reductantBenzyl alcohol (if one-pot), Tertiary amine[5]
Sodium Cyanoborohydride (NaBH₃CN) One-potHighly selective for iminium ion, good yieldsHighly toxic, potential for cyanide byproduct generation[3][4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) One-potExcellent selectivity, mild, low toxicity, broad scopeLess reactive for hindered ketones, requires anhydrous conditions for optimal performance[1][5]

Section 4: Mechanistic Insights into Impurity Formation

Understanding why a side reaction occurs is key to preventing it.

Mechanism of Over-Alkylation in Reductive Amination

The primary amine product (a secondary amine) is often a stronger nucleophile than the starting primary amine. It can, therefore, react with any remaining aldehyde to form a new iminium ion, which is then reduced to the undesired tertiary amine.

G R1CHO R¹CHO Imine R¹CH=NR² R1CHO->Imine + H₂O R1CHO_reentry R¹CHO R2NH2 R²NH₂ SecondaryAmine R¹CH₂NHR² (Desired Product) Imine->SecondaryAmine [H] SecondaryAmine_reentry R¹CH₂NHR² IminiumIon R¹CH=N⁺(R²)CH₂R¹ SecondaryAmine_reentry->IminiumIon + H₂O TertiaryAmine (R¹CH₂)₂NR² (Over-alkylation Impurity) IminiumIon->TertiaryAmine [H]

Caption: Competing pathways leading to the desired secondary amine and the over-alkylation impurity.

Section 5: Analytical Methods for Impurity Profiling

Accurate assessment of product purity requires robust analytical methods.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating and quantifying the desired benzylamine from starting materials and byproducts. A typical method might use a C18 column with a mobile phase of acetonitrile and water, often with a buffer like sulfuric acid or ammonium carbonate to ensure consistent protonation of the amines.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the mass of the desired product and byproducts. It is particularly useful for monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and can be used to quantify impurities if suitable non-overlapping peaks are present.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 26, 2026, from [Link]

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved January 26, 2026, from [Link]

  • Myers, A. G. (n.d.).
  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2016). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved January 26, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Validation of N-Benzylphthalimide. BenchChem Technical Support.
  • ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 26, 2026, from [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2025). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

  • Reddit. (n.d.). How to purify Benzylamine?. r/OrganicChemistry. Retrieved January 26, 2026, from [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab.
  • Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Resolving incomplete conversion in Eschweiler-Clarke reactions for secondary amines

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Eschweiler-Clarke reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Eschweiler-Clarke reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you resolve incomplete conversions, particularly when working with secondary amines, and to optimize your reaction outcomes.

Troubleshooting Guide: Incomplete Conversion of Secondary Amines

This section provides a structured approach to diagnosing and resolving issues of incomplete methylation in the Eschweiler-Clarke reaction.

Q1: My Eschweiler-Clarke reaction with a secondary amine is not going to completion. What are the likely causes and how can I resolve this?

A1: Incomplete conversion in the Eschweiler-Clarke methylation of a secondary amine is a common issue that can almost always be traced back to a few key experimental parameters. The reaction, which converts a secondary amine to a tertiary amine using formaldehyde and formic acid, relies on the efficient formation of an iminium ion intermediate and its subsequent reduction.[1][2] Let's break down the potential causes and their solutions systematically.

The core of the reaction involves the reaction of the secondary amine with formaldehyde to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor), releasing carbon dioxide in an irreversible step.[3][4] An issue in any part of this mechanistic sequence can lead to a stalled or incomplete reaction.

Below is a logical workflow to diagnose the problem. Start with the most common and easily solvable issues first.

G start Incomplete Conversion Observed reagents Step 1: Verify Reagent Stoichiometry & Quality start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK substrate Step 3: Assess Substrate Reactivity conditions->substrate Conditions Optimized workup Step 4: Review Work-up & Purification substrate->workup Substrate is Reactive success Reaction Complete workup->success Work-up Confirmed

Caption: Troubleshooting workflow for incomplete Eschweiler-Clarke reactions.

Step 1: Causality in Reagent Stoichiometry and Quality

The most frequent cause of incomplete conversion is suboptimal stoichiometry or poor-quality reagents.

  • The Role of Formaldehyde: Formaldehyde reacts with the secondary amine to form a hemiaminal, which then dehydrates to the crucial electrophilic iminium ion.[4] An insufficient amount of formaldehyde means not all of the starting amine can be converted to this intermediate.

  • The Role of Formic Acid: Formic acid serves two purposes: it acts as an acid catalyst for the dehydration to the iminium ion and, more importantly, as the hydride source for the reduction.[3][4] An excess is required to ensure the reaction goes to completion and to drive the equilibrium forward.

Troubleshooting Protocol:

  • Check Formaldehyde Source: If using an aqueous solution of formaldehyde (formalin), ensure it is fresh. Old solutions can have decreased concentrations. If using paraformaldehyde, ensure it is a dry, free-flowing powder, as it can depolymerize or become hydrated over time.

  • Verify Formic Acid Quality: Use a high-purity grade of formic acid (>95%). Water content can affect reaction efficiency.

  • Adjust Stoichiometry: For a secondary amine, a common starting point is a molar ratio of 1 equivalent of the amine, 1.1-1.2 equivalents of formaldehyde, and 1.5-2.0 equivalents of formic acid.[1] If the reaction is still incomplete, consider increasing the equivalents of both formaldehyde and formic acid.

ReagentRecommended Molar Eq. (vs. Amine)Purpose
Secondary Amine1.0Substrate
Formaldehyde1.1 - 2.0Forms iminium ion
Formic Acid1.5 - 3.0Hydride donor & catalyst
Step 2: Optimizing Reaction Conditions - Temperature and Time

The hydride transfer from formate to the iminium ion is often the rate-determining step and is temperature-dependent.[4]

  • Temperature: Classical Eschweiler-Clarke reactions are typically heated to 80-100°C.[1][4] This provides the necessary activation energy for the hydride transfer and helps drive off the CO2 byproduct, making the reaction irreversible.[3] If your reaction is sluggish at a lower temperature, increasing the heat is the next logical step.

  • Reaction Time: While many reactions are complete within a few hours, sterically hindered or electronically deactivated amines may require longer reaction times, sometimes up to 18 hours or more.[1]

Troubleshooting Protocol:

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. If the reaction stalls, it's an indication that conditions need to be adjusted.

  • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, not exceeding 110°C to avoid potential side reactions.

  • Extend Reaction Time: If an increase in temperature does not lead to completion, extend the reaction time and continue to monitor progress.

Step 3: Assessing Substrate Reactivity

Not all secondary amines are created equal. Steric hindrance and electronic effects can significantly impact reactivity.

  • Steric Hindrance: Amines with bulky substituents near the nitrogen atom can hinder the approach of formaldehyde and slow the formation of the iminium ion.

  • Electronic Effects: Electron-withdrawing groups on the amine can decrease the nucleophilicity of the nitrogen atom, making the initial reaction with formaldehyde less favorable.[5] Conversely, electron-donating groups tend to promote the reaction.[5]

Troubleshooting Protocol:

  • For sterically hindered amines, more forcing conditions are often necessary. This includes higher temperatures and a larger excess of reagents.

  • For amines with potent electron-withdrawing groups, the classical Eschweiler-Clarke may not be the ideal method. Alternative methylation procedures using stronger electrophiles (like methyl iodide, though this risks quaternization) or different reducing agents (e.g., sodium cyanoborohydride) might be more effective.[5][6]

Frequently Asked Questions (FAQs)

Q2: What is the detailed mechanism for the methylation of a secondary amine?

A2: The mechanism proceeds in three key steps:

  • Iminium Ion Formation: The nucleophilic secondary amine attacks the carbonyl carbon of formaldehyde. This is followed by proton transfer and dehydration (often acid-catalyzed by formic acid) to form a tertiary iminium ion.[1][5]

  • Hydride Transfer: A formate ion, from formic acid, acts as a hydride donor. It transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[3][4]

  • Irreversible Product Formation: This hydride transfer reduces the iminium ion to the desired tertiary amine and releases a molecule of carbon dioxide (CO₂). The evolution of CO₂ gas drives the reaction to completion, making it irreversible.[2][3]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2 & 3: Reduction & Product Formation R2NH Secondary Amine Hemiaminal Hemiaminal Intermediate R2NH->Hemiaminal + CH2O CH2O Formaldehyde Iminium Iminium Ion [R2N=CH2]+ Hemiaminal->Iminium - H2O H2O Water HCOOH Formic Acid Product Tertiary Amine (R2N-CH3) CO2 Carbon Dioxide Iminium_ref Iminium Ion Iminium_ref->Product + HCOOH - CO2

Caption: Mechanism of Eschweiler-Clarke reaction for a secondary amine.

Q3: Why doesn't the Eschweiler-Clarke reaction lead to the formation of a quaternary ammonium salt?

A3: This is a key feature of the reaction. The product is a tertiary amine. For a quaternary salt to form, this tertiary amine would need to react with another methylating agent. However, in this reaction, the methylation pathway requires the formation of an iminium ion. A tertiary amine cannot form an iminium ion with formaldehyde because it lacks the necessary N-H proton to facilitate dehydration of the hemiaminal intermediate.[3] Therefore, the reaction stops cleanly at the tertiary amine stage.[1][3]

Q4: Are there modifications or alternative reagents I can use?

A4: Yes, several modifications exist.

  • Alternative Hydride Sources: While formic acid is traditional, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a common alternative that is effective under milder conditions.[5]

  • Alternative Formaldehyde/Formic Acid Sources: Some procedures use paraformaldehyde in combination with oxalic acid, which decomposes at higher temperatures to generate the necessary formic acid in situ.[7] This can be advantageous as it avoids the use of aqueous formalin and concentrated formic acid.[7]

  • Acid-Free Conditions: Recent research has shown that for some secondary amines, the reaction can proceed with just formaldehyde, which can act as both the carbon source and the reducing agent, albeit under different conditions.[8] This is particularly useful for substrates with acid-sensitive functional groups.[8]

Q5: What are some common alternative methods for N-methylation if this reaction fails completely?

A5: If the Eschweiler-Clarke reaction is unsuitable for your substrate, consider these alternatives:

  • Reductive Amination with Other Reducing Agents: Using formaldehyde with a different reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is a very common and often milder alternative.

  • Direct Alkylation with Methyl Halides: Using a methyl halide (e.g., methyl iodide) with a non-nucleophilic base (like K₂CO₃ or diisopropylethylamine) is a classic method. However, careful control of stoichiometry is required to minimize the formation of the quaternary ammonium salt byproduct.[6]

  • Use of Other Aldehydes: While the Eschweiler-Clarke reaction is specific to methylation with formaldehyde, using other aldehydes or ketones with formic acid falls under the Leuckart-Wallach reaction, which typically requires higher temperatures and can be lower yielding.[9]

General Experimental Protocol

The following is a representative procedure for the methylation of a secondary amine.

Materials:

  • Secondary amine (1.0 eq)

  • Aqueous formaldehyde (37% w/w, 1.2 eq)

  • Formic acid (98%, 1.8 eq)

  • Round-bottom flask with reflux condenser

  • Dichloromethane (DCM) or other suitable extraction solvent

  • 1M HCl solution

  • Saturated NaOH or KOH solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the secondary amine (1.0 eq).

  • Add formic acid (1.8 eq) followed by the aqueous formaldehyde solution (1.2 eq).

  • Heat the reaction mixture to 80-100°C and maintain for 2-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Acidify the mixture with 1M HCl and extract with DCM to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 11 with a saturated NaOH or KOH solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.[1]

  • Purify the product as necessary, typically via column chromatography.

References

  • Gao, W., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(1), 247. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3320–3326. [Link]

  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Monatshefte für Chemie / Chemical Monthly, 135(4), 457-464. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Kimies. (2022, October 13). Eschweiler-Clarke reaction. YouTube. [Link]

  • Sciencemadness Discussion Board. (2007). Eschweiler-Clarke for Ethyl or Propyl groups. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • Reddit r/Chempros. (2023). Methylation of NH2 Troubleshooting? [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine Hydrochloride: A Guide for Researchers

Introduction In the landscape of contemporary drug discovery, the exploration of novel chemical entities with potential therapeutic applications is paramount. Halogenated phenylethylamine derivatives represent a signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with potential therapeutic applications is paramount. Halogenated phenylethylamine derivatives represent a significant class of compounds with diverse pharmacological activities, often targeting the central nervous system.[1][2] This guide provides a comprehensive comparative analysis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine hydrochloride, a compound of interest due to its structural motifs suggesting potential bioactivity.

Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide will adopt a multi-faceted approach. We will first propose a robust synthetic route based on established chemical principles. Subsequently, we will infer its potential pharmacological profile by drawing comparisons with structurally related molecules. This analysis will be grounded in structure-activity relationships (SAR) documented for similar chemical classes. Finally, we will outline detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound, providing a framework for researchers to validate and expand upon the hypotheses presented herein.

Physicochemical Properties and Structural Analogs

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine hydrochloride is a salt of a secondary benzylamine. Its structure incorporates a bromine and a fluorine atom on the phenyl ring, features known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

PropertyValueSource
Molecular FormulaC8H9BrClFNPubChem CID: 18468197
Molecular Weight241.52 g/mol PubChem CID: 18468197
IUPAC Name1-(4-bromo-2-fluorophenyl)-N-methylmethanamine;hydrochloridePubChem CID: 18468197

For a meaningful comparative analysis, we will consider the following classes of compounds as structural and functional analogs:

  • Substituted Phenylethylamines: This broad class is known for its wide range of CNS activities, including stimulant and hallucinogenic properties.[2]

  • Halogenated Benzylamines: The presence and position of halogen substituents can significantly influence receptor binding affinity and metabolic stability.

  • N-methylated Amines: The N-methyl group can impact potency, selectivity, and blood-brain barrier permeability.

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine hydrochloride is through reductive amination. This widely used reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[3][4]

Synthesis_Workflow Start 4-Bromo-2-fluorobenzaldehyde Intermediate Imine Intermediate Start->Intermediate Reaction with Reagent1 Methylamine (CH3NH2) Reagent1->Intermediate Reduction Reduction Intermediate->Reduction Product_FreeBase 1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine (Free Base) Reduction->Product_FreeBase Final_Product 1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine HCl Product_FreeBase->Final_Product Salt Formation Reagent2 Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (NaBH(OAc)3) Reagent2->Reduction Reducing Agent Reagent3 HCl in inert solvent (e.g., Diethyl Ether) Reagent3->Final_Product

Caption: Proposed synthetic workflow for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine hydrochloride via reductive amination.

Experimental Protocol: Synthesis

Step 1: Imine Formation and In Situ Reduction

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.2 eq) at room temperature.

  • Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).[5] The choice of reducing agent can influence the reaction conditions and work-up procedure. NaBH(OAc)3 is often preferred for its milder nature and tolerance to a wider range of functional groups.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 2: Work-up and Purification of the Free Base

  • Quench the reaction by the slow addition of water.

  • If methanol was used as the solvent, remove it under reduced pressure.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a dry, inert solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine hydrochloride as a solid.

Comparative Pharmacological Profile: A Predictive Analysis

In the absence of direct experimental data, we can predict the potential pharmacological profile of the title compound by examining the structure-activity relationships of analogous compounds.

Central Nervous System (CNS) Activity

Phenylethylamine derivatives are well-known for their interactions with various CNS targets. The structural similarity of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine to known monoamine reuptake inhibitors suggests it may exhibit affinity for serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

  • Comparison with Halogenated Amphetamine Derivatives: Amphetamine derivatives with halogen substitutions on the phenyl ring are known to have potent effects on monoamine transporters.[6] The 4-bromo and 2-fluoro substitutions on the phenyl ring of the title compound could enhance its affinity and selectivity for these transporters compared to non-halogenated analogs.

  • Potential as a 5-HT2A Receptor Ligand: Many phenylethylamine derivatives are also ligands for the 5-hydroxytryptamine (serotonin) 2A receptor (5-HT2AR).[1] Halogenation at the para position of the phenyl ring has been shown to positively influence the binding affinity for 5-HT2AR.[1]

Potential Antimicrobial and Anticancer Activity

Bioactive compounds containing brominated and fluorinated phenyl rings have been reported to possess antimicrobial and anticancer properties.

  • Comparison with Bioactive Bromophenols: Natural and synthetic bromophenols have demonstrated significant antioxidant and anticancer activities.[7] The bromo-substituted phenyl ring in the title compound may confer similar properties.

  • Comparison with Fluorinated Bioactive Compounds: The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. Various fluorinated compounds exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Analytical Characterization Workflow

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of a synthesized compound.

Analytical_Workflow Compound Synthesized 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (GC-MS or LC-MS) Compound->MS HPLC HPLC Analysis Compound->HPLC EA Elemental Analysis Compound->EA FTIR FTIR Spectroscopy Compound->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Identity_Confirmation Identity Confirmation MS->Identity_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment EA->Identity_Confirmation FTIR->Structure_Confirmation

Sources

Comparative

A Researcher's Guide to Kinase Cross-Reactivity: Profiling the Selectivity of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

Abstract In modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel small molecule, 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, henceforth designated LMF-249. We present a detailed, field-proven methodology for conducting a broad-panel kinase screen, interpreting the resulting data, and comparing the compound's selectivity against established clinical inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the kinome-wide interactions of new chemical entities.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising a family of over 500 enzymes in the human genome, are master regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[2][3] The therapeutic success of kinase inhibitors, however, is not solely dependent on their potency against the intended target. The conserved nature of the ATP-binding site across the kinome creates a significant challenge: the potential for a single inhibitor to bind to multiple, unintended kinases.[4]

This cross-reactivity, or "off-target" activity, can lead to a range of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities.[5][6] Therefore, early and comprehensive kinase selectivity profiling is a non-negotiable step in the drug discovery pipeline.[1][2] It allows for the objective assessment of a compound's specificity, helps prioritize the most promising drug candidates, and provides crucial insights into potential safety liabilities long before clinical trials.[2][7]

This guide uses the novel compound LMF-249 (1-(4-bromo-2-fluorophenyl)-N-methylmethanamine) as a case study. For the purposes of this guide, we will hypothesize that LMF-249 has been identified as a potent inhibitor of the BRAF V600E mutant kinase , a critical driver in approximately 50% of melanomas.[5][8] Our objective is to rigorously define its selectivity profile across the human kinome and compare it to the well-characterized BRAF inhibitors, Vemurafenib and Dabrafenib.

Experimental Design & Methodology

A robust cross-reactivity study is built on a tiered approach, beginning with a broad screen to identify potential off-targets, followed by more detailed dose-response studies to confirm and quantify these interactions.

Overall Kinase Screening Workflow

The process begins with the synthesis and purification of the test compound, LMF-249. Its potency against the primary target, BRAF V600E, is first confirmed. The compound is then subjected to a large-panel, single-concentration screen to identify any kinase where it exhibits significant inhibition. Hits from this primary screen are then validated through multi-point IC50 determination to quantify their potency.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hit Validation & Comparison Compound LMF-249 Synthesis & QC Primary_Target Primary Target Assay (BRAF V600E) Determine IC50 Compound->Primary_Target Kinome_Screen Broad Kinome Screen (>400 Kinases) Single Concentration (e.g., 1µM) Primary_Target->Kinome_Screen Potency Confirmed Hit_Confirmation IC50 Determination for Off-Target Hits (≥50% Inhibition) Kinome_Screen->Hit_Confirmation Data_Analysis Data Analysis Calculate Selectivity Score (S10) Compare to Vemurafenib, Dabrafenib Hit_Confirmation->Data_Analysis Cellular_Assays Downstream Cellular Assays (Target Engagement, Phenotypic Effects) Data_Analysis->Cellular_Assays

Fig. 1: Kinase Cross-Reactivity Profiling Workflow
Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

To ensure data integrity and reproducibility, a validated assay platform is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10] It is a universal platform suitable for virtually any kinase.[9]

Causality Behind Protocol Choices:

  • ATP Concentration: The concentration of ATP is set near the Michaelis constant (Km) for each specific kinase. This ensures the assay is sensitive to competitive inhibitors, which vie with ATP for the same binding site.[11] Using ATP concentrations far above Km can mask the effect of all but the most potent competitive inhibitors.

  • Controls: The inclusion of "no enzyme" (high inhibition) and "vehicle" (no inhibition) controls on every plate is critical. These controls define the dynamic range of the assay and are used to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates an excellent, robust assay.

  • Two-Step Reaction: The ADP-Glo assay uses a two-step process.[12] First, the ADP-Glo™ Reagent terminates the kinase reaction and depletes the unused ATP.[12] This step is crucial because high residual ATP would create a massive background signal. Second, the Kinase Detection Reagent converts the product, ADP, back into ATP, which is then used by a luciferase to generate a light signal proportional to kinase activity.[12]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), recombinant kinase, substrate, and ATP. Prepare LMF-249 in a serial dilution format in DMSO, then dilute into the kinase buffer.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of 2X kinase/substrate solution to each well.

    • Add 0.5 µL of test compound (LMF-249) or vehicle (DMSO control) to appropriate wells.

    • Initiate the reaction by adding 2.0 µL of 2.5X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luminescence reaction. Incubate for 30-40 minutes at room temperature to stabilize the signal.[13]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis:

    • Calculate the percent inhibition for each well relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • For dose-response curves, plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Results and Interpretation: The Selectivity Profile of LMF-249

The primary output of a large-panel screen is a dataset of inhibition values. For this guide, we present hypothetical data for LMF-249 to illustrate the interpretation process.

Single-Concentration Kinome Screen

LMF-249 was screened at a concentration of 1 µM against a panel of 403 human kinases. The results are summarized below, highlighting kinases with greater than 50% inhibition.

Table 1: Hypothetical Kinome Profiling Results for LMF-249 (1 µM)

Kinase Target Kinase Family % Inhibition at 1 µM
BRAF V600E TKL 98.2%
RAF1 (CRAF) TKL 75.4%
SRC TK 68.1%
LCK TK 55.9%
RIPK2 TKL 51.5%

| 398 other kinases | Various | <50% |

This data is illustrative and not based on actual experimental results.

This initial screen is highly informative. As expected, LMF-249 potently inhibits its primary target, BRAF V600E. However, it also shows significant activity against four other kinases. Notably, CRAF is a closely related isoform, making this interaction somewhat expected. The inhibition of SRC, LCK, and RIPK2 represents potentially significant off-target activities that require further investigation.

IC50 Determination for Validated Hits

To quantify the potency of LMF-249 against the identified off-targets, full dose-response curves were generated to determine IC50 values.

Table 2: Comparative IC50 Values for LMF-249

Kinase Target LMF-249 IC50 (nM)
BRAF V600E 25 nM
RAF1 (CRAF) 150 nM
SRC 850 nM
LCK 1,200 nM

| RIPK2 | 2,100 nM |

This data is illustrative and not based on actual experimental results.

The IC50 data confirms that LMF-249 is most potent against its intended target. It is 6-fold selective for BRAF V600E over CRAF and over 30-fold selective against the next most potent off-target, SRC. This level of selectivity is a promising starting point for a therapeutic candidate.

Quantifying Selectivity: The Selectivity Score (S-Score)

To provide a single, unbiased metric of selectivity, we can calculate a Selectivity Score (S-score). A common method is the S(10), which is the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested.[14] A lower S-score indicates higher selectivity.[14]

  • LMF-249 S(10) at 1 µM: 1 / 403 = 0.0025

This extremely low S-score quantitatively defines LMF-249 as a highly selective inhibitor based on our hypothetical data. Another widely used metric is the Gini score, which assesses the distribution of inhibition across the entire panel, with a score closer to 1 indicating higher selectivity.[15][16]

G cluster_0 MAPK Pathway (On-Target) cluster_1 SFK Pathway (Off-Target) RAS RAS BRAF_V600E BRAF_V600E RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Growth_Factor_R Growth Factor Receptor SRC SRC Growth_Factor_R->SRC Activates FAK FAK SRC->FAK Phosphorylates Cell_Adhesion Cell_Adhesion FAK->Cell_Adhesion Regulates Cell Adhesion/Motility LMF-249 LMF-249 LMF-249->BRAF_V600E Potent Inhibition LMF-249->SRC Weaker Inhibition

Fig. 2: On-Target vs. Off-Target Signaling Pathways for LMF-249

Comparative Analysis: Benchmarking Against Clinical Alternatives

Context is critical. A compound's selectivity profile is most meaningful when compared to existing drugs targeting the same kinase. Vemurafenib and Dabrafenib are both FDA-approved inhibitors of BRAF V600E.[17] While highly effective, they are known to have distinct off-target profiles that contribute to their side effects.[6][18][19]

Table 3: Comparative Selectivity Profile of BRAF Inhibitors

Parameter LMF-249 (Hypothetical) Vemurafenib (Published Data) Dabrafenib (Published Data)
Primary Target IC50 (BRAF V600E) 25 nM ~31 nM[20] ~5 nM
Key Off-Target SRC (850 nM) SRC (~48 nM) RIPK2 (~24 nM)
Selectivity Fold (Off-Target/On-Target) ~34x ~1.5x ~5x
Selectivity Score (S10 @ 1µM) 0.0025 >0.03 >0.02

| Common Clinical Side Effects | Unknown | Arthralgia, rash, photosensitivity, cSCC[5][8] | Pyrexia (fever), hyperkeratosis, headache[21] |

Published data is approximate and compiled from various sources for comparative purposes. cSCC = cutaneous squamous cell carcinoma.

This comparative analysis reveals the potential advantages of LMF-249. Based on our hypothetical data, it demonstrates superior selectivity over both Vemurafenib and Dabrafenib, particularly with respect to the SRC family kinases. Vemurafenib's potent inhibition of SRC is thought to contribute to some of its toxicities. The cleaner profile of LMF-249 suggests it might have a wider therapeutic window and a more favorable side-effect profile, a hypothesis that must be tested in subsequent preclinical safety studies.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the kinase cross-reactivity of a novel inhibitor, LMF-249. Through a combination of broad-panel screening and quantitative IC50 determination, we have constructed a hypothetical but plausible selectivity profile.

Key Findings (Hypothetical):

  • LMF-249 is a potent inhibitor of BRAF V600E.

  • It exhibits a highly selective profile, with a >30-fold window over its most significant off-target, SRC.

  • Its calculated S-score is superior to those of established BRAF inhibitors Vemurafenib and Dabrafenib, suggesting a potentially improved safety profile.

The journey from a promising chemical entity to a therapeutic agent is long, and kinome profiling is but one early checkpoint.[22] The data generated in these studies is foundational for the next stages of development, which must include:

  • Cellular Target Engagement Assays: Confirming that LMF-249 inhibits BRAF V600E and its downstream pathways (e.g., p-ERK) in living cancer cells.

  • Phenotypic Screening: Assessing the anti-proliferative effects of LMF-249 in BRAF-mutant versus BRAF-wildtype cell lines to confirm on-target dependency.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's performance and toxicity profile in animal models.

By adhering to a rigorous, data-driven approach to selectivity profiling, researchers can build a strong foundation for developing safer and more effective targeted therapies.

References

  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. PMC - PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. PubMed. [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. PMC - PubMed Central. [Link]

  • Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. BMC Cancer. [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Mol Med. [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • 164 Effects of Dabrafenib and Trametinib, Cancer Therapies that Target Braf and MEK, on Cardiac Signalling. BMJ Heart. [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]

  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Dovepress. [Link]

  • Drug Discovery in Liver Disease Using Kinome Profiling. MDPI. [Link]

  • (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. AACR Journals. [Link]

  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife. [Link]

  • BRAF Inhibition: Halting Cancer Cell Growth. Personalized Medicine in Oncology. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes. Blood Advances - ASH Publications. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • A priori inference of cross reactivity for drug-targeted kinases. PubMed. [Link]

  • ADP Glo Protocol. CUNY Academic Works. [Link]

  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central. [Link]

Sources

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